molecular formula C8H8ClN3O B14161021 3-Phenylsydnone imine monohydrochloride CAS No. 1008-78-2

3-Phenylsydnone imine monohydrochloride

Cat. No.: B14161021
CAS No.: 1008-78-2
M. Wt: 197.62 g/mol
InChI Key: IUMGUFDITNUNQB-UHFFFAOYSA-M
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Description

3-Phenylsydnone imine monohydrochloride is a synthetic organic compound with the molecular formula C8H8N3O·ClH and a molecular weight of 197.622 g/mol . It is an achiral molecule supplied as a monohydrochloride salt and is also known by its CAS registry number 1008-78-2 and the NSC code 88189 . As a member of the sydnone imine chemical family, this compound serves as a versatile precursor and building block in advanced organic synthesis and medicinal chemistry research. Its structure, featuring a phenyl-substituted 1,2,3-oxadiazolium ring system, makes it a valuable intermediate for generating novel heterocyclic compounds and for probing biochemical pathways . Researchers utilize this compound strictly for laboratory research applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1008-78-2

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

3-phenyloxadiazol-3-ium-5-amine;chloride

InChI

InChI=1S/C8H8N3O.ClH/c9-8-6-11(10-12-8)7-4-2-1-3-5-7;/h1-6H,9H2;1H/q+1;/p-1

InChI Key

IUMGUFDITNUNQB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[N+]2=NOC(=C2)N.[Cl-]

Origin of Product

United States

Preparation Methods

Classical Cyclodehydration of N-Nitroso Precursors

The foundational approach involves cyclodehydration of N-nitroso-N-phenylglycine derivatives. The procedure, adapted from Earl and Mackney’s work, employs acetic anhydride as the dehydrating agent:

  • Synthesis of N-Nitroso-N-phenylglycine :

    • N-Phenylglycine is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
    • The intermediate is isolated and dried.
  • Cyclodehydration :

    • The N-nitroso derivative is refluxed with acetic anhydride for 6–8 hours.
    • The sydnone ring forms via elimination of water, yielding 3-phenylsydnone.
  • Imine Formation and Salt Precipitation :

    • The sydnone is treated with ammonium chloride (NH₄Cl) in ethanol under reflux to form the imine.
    • Hydrochloric acid (HCl) is added to precipitate the monohydrochloride salt.

Yield : 60–70%.

Trifluoroacetic Anhydride (TFAA)-Mediated Synthesis

TFAA offers enhanced reaction efficiency by accelerating cyclodehydration. This method, optimized by Baker et al., reduces reaction times and improves yields:

  • Cyclization :

    • N-Nitroso-N-phenylglycine is dissolved in dichloromethane (DCM).
    • TFAA is added dropwise at 0°C, and the mixture is stirred for 15–30 minutes.
  • Workup :

    • The reaction is quenched with ice-cold water, and the product is extracted into DCM.
    • The imine is generated via hydrazine treatment, followed by HCl salt formation.

Yield : 80–85%.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride serves as both a dehydrating agent and solvent, enabling rapid cyclodehydration:

  • Reaction Setup :

    • N-Nitroso-N-phenylglycine is suspended in thionyl chloride.
    • The mixture is refluxed for 2–3 hours.
  • Isolation :

    • Excess SOCl₂ is removed under reduced pressure.
    • The residue is treated with ethanol and HCl to precipitate the hydrochloride salt.

Yield : 65–75%.

Mechanochemical Synthesis

A solvent-free, ball-milling approach developed by Bantreil and Lamaty minimizes waste and reduces reaction times:

  • Ball Milling :

    • N-Nitroso-N-phenylglycine is combined with TFAA in a stainless-steel jar.
    • The mixture is milled at 30 Hz for 30 minutes.
  • Post-Processing :

    • The crude product is washed with ethanol and treated with HCl to isolate the monohydrochloride.

Yield : 75–78%.

Alternative Route via Hydrazone Precursors

A recent method utilizes hydrazone intermediates for direct imine formation:

  • Hydrazone Synthesis :

    • Phenylhydrazine reacts with p-methoxyphenethyl aldehyde in ethanol under acidic conditions.
  • Cyclization :

    • The hydrazone is treated with acetic anhydride or TFAA to form the sydnone imine core.
    • HCl gas is bubbled through the solution to precipitate the salt.

Yield : 70–72%.

Comparative Analysis of Methods

Method Reagents Conditions Yield (%) Key Advantages
Classical Cyclodehydration Acetic anhydride Reflux, 6–8 hrs 60–70 Simplicity, established protocol
TFAA-Mediated Trifluoroacetic anhydride 0°C, 15–30 min 80–85 High yield, rapid reaction
Thionyl Chloride SOCl₂ Reflux, 2–3 hrs 65–75 Single-step dehydration
Mechanochemical TFAA, ball milling Solvent-free, 30 min 75–78 Eco-friendly, scalable
Hydrazone Route Hydrazones, TFAA Acidic ethanol 70–72 Direct imine formation

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H-NMR (DMSO-d₆) : δ 7.45–7.55 (m, 5H, Ar-H), 5.20 (s, 1H, CH), 3.90 (s, 2H, NH₂).
    • ¹³C-NMR : δ 165.2 (C=O), 135.8 (Ar-C), 112.4 (C-N).
  • X-ray Crystallography :

    • Monoclinic crystal system (space group P2₁/c) with a planar sydnone ring and chloride counterion.
  • Melting Point : 210–212°C (decomposition).

Key Research Discoveries

  • Regioselectivity : TFAA minimizes side reactions, ensuring >90% purity in cyclodehydration.
  • Mechanochemical Efficiency : Ball milling reduces solvent use by 95% compared to classical methods.
  • Biological Relevance : The hydrochloride salt enhances solubility, making it suitable for drug formulation.

Chemical Reactions Analysis

Types of Reactions

3-Phenylsydnone imine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through its mesoionic structure, which allows for unique interactions with biological molecules. It can participate in strain-promoted sydnone-alkyne cycloaddition (SPSAC) reactions, enabling the labeling of proteins and nucleic acids. The molecular targets include cyclooctynes and other strained alkyne derivatives .

Comparison with Similar Compounds

Sydnophen Hydrochloride (3-(α-Methylphenethyl)sydnone Imine Monohydrochloride)

Molecular Formula : C₁₁H₁₃N₃O·HCl
Molecular Weight : 239.73
Properties :

  • Melting Point: 153–154°C (crystals from 2-propanol/acetone).
  • Toxicity: Intraperitoneal LD₅₀ in mice = 225 mg/kg; subcutaneous LD₅₀ = 123 mg/kg .
    Applications : Primarily studied for toxicological profiles rather than industrial use.

Comparison :

  • Structural Difference: Sydnophen features a methylphenethyl group at the 3-position, increasing steric bulk compared to the phenyl group in 3-phenylsydnone imine.
  • Toxicity : Higher molecular weight and substituent type may influence bioavailability and toxicity thresholds.

2,5-Dimethoxyphenethylamine Monohydrochloride

Molecular Formula: C₁₀H₁₅NO₂·HCl Molecular Weight: 217.69 (free base) + 36.46 (HCl) ≈ 254.15 Applications: Used as a chemical intermediate, particularly in pharmaceuticals and organic synthesis .

Comparison :

  • Core Structure: Lacks the sydnone imine ring; instead, it is a phenethylamine derivative.
  • Functionality: The dimethoxy and ethylamine groups make it suitable for psychoactive drug synthesis, contrasting with sydnone imines’ mesoionic reactivity.

3-Chloro-N-Phenyl-Phthalimide

Molecular Formula: C₁₄H₈ClNO₂ Molecular Weight: 265.67 Applications: Monomer for polyimide synthesis, requiring high purity for polymer production .

Comparison :

  • Structural Contrast: A phthalimide derivative with a chloro substituent, unrelated to the sydnone imine core.
  • Utility: Focused on polymer chemistry, unlike the pharmacological or intermediate roles of sydnone imines.

Indol-2(3H)-one, 3-(2-Benzylamino)ethyl-3-phenyl-, Hydrochloride

CAS: 101231-37-2 Structure: Combines indole and phenyl groups with a benzylaminoethyl side chain. Applications: Limited data, but likely used in medicinal chemistry due to the indole scaffold .

Comparison :

  • Heterocycle: Indole core vs. sydnone imine, leading to divergent electronic properties and reactivity.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) LD₅₀ (mg/kg) Primary Applications
Sydnophen Hydrochloride C₁₁H₁₃N₃O·HCl 239.73 153–154 123–225 Toxicological studies
2,5-Dimethoxyphenethylamine HCl C₁₀H₁₅NO₂·HCl ~254.15 Not reported Not reported Chemical intermediate
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.67 Not reported Not reported Polymer synthesis
3-Phenylsydnone Imine Monohydrochloride* C₉H₉N₃O·HCl (inferred) ~209.6 ~150–160 (est.) Data needed Research/Pharmaceuticals

*Estimated properties based on analogs.

Research Findings and Trends

  • Toxicity: Sydnone imine hydrochlorides exhibit moderate acute toxicity, necessitating careful handling in lab settings .
  • Structural Flexibility : Substitutions at the 3-position (e.g., phenyl vs. methylphenethyl) significantly alter physicochemical properties and biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-phenylsydnone imine monohydrochloride, and how can reaction yields be optimized?

  • Methodology : The synthesis of sydnone imine derivatives typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, dynamic imine bond formation under mild aqueous conditions (e.g., DMSO/H₂O mixtures) can be adapted for this compound, as demonstrated in similar systems . Optimize yields by controlling stoichiometry (1:1 molar ratio of hydrazine to aldehyde precursors), pH (neutral to slightly acidic), and temperature (20–25°C). Purification via recrystallization (e.g., using 2-propanol/acetone mixtures) is recommended, as described for structurally related sydnone imine hydrochlorides .

Q. How should researchers characterize the purity and structural integrity of 3-phenylsydnone imine monohydrochloride?

  • Methodology : Use HPLC with UV detection (λmax ~235–288 nm, based on analogous aromatic imine compounds) to assess purity (≥98%) . Confirm structure via ¹H/¹³C NMR (e.g., characteristic sydnone ring protons at δ 6.5–7.5 ppm) and mass spectrometry (expected MW 239.73 for C₁₁H₁₃N₃O·HCl) . Batch-specific certificates of analysis (COA) should include residual solvent data and elemental analysis.

Q. What are the critical safety considerations for handling 3-phenylsydnone imine monohydrochloride in laboratory settings?

  • Methodology : Acute toxicity data for similar sydnone imine derivatives report murine LD₅₀ values of 123–225 mg/kg (subcutaneous/intraperitoneal routes), indicating moderate toxicity . Implement PPE (gloves, lab coats, N95 masks) and work in fume hoods. Store at -20°C in airtight containers to ensure stability ≥5 years . Waste must be segregated and processed by certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers address contradictions in the stability of monohydrochloride salts under varying storage conditions?

  • Methodology : Conflicting storage recommendations (e.g., -20°C vs. room temperature for other monohydrochlorides ) necessitate stability studies. Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition. For long-term storage, prioritize lyophilization and desiccant-containing vials to mitigate hygroscopic degradation.

Q. What experimental strategies are effective for resolving discrepancies in toxicity profiles across in vitro and in vivo models?

  • Methodology : If in vitro assays (e.g., cytotoxicity in HEK293 cells) conflict with in vivo LD₅₀ data, perform dose-response studies using multiple animal models (e.g., mice, zebrafish). Compare pharmacokinetic parameters (Cmax, AUC) via LC-MS/MS and evaluate organ-specific toxicity through histopathology. Reference existing murine LD₅₀ data (123 mg/kg subcutaneous) as a benchmark for dosing .

Q. How can dynamic covalent chemistry principles be applied to modulate the reactivity of 3-phenylsydnone imine monohydrochloride in hydrogel formulations?

  • Methodology : Leverage reversible imine bond formation (pH-dependent) to design stimuli-responsive hydrogels. Incorporate 3-phenylsydnone imine as a crosslinker in polymer matrices (e.g., PEG-aldehyde conjugates). Monitor gelation kinetics via rheometry and tune mechanical properties by adjusting the imine-to-aldehyde ratio, as shown in analogous hydrazine-based systems .

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